molecular formula C14H12N4O4 B2387758 Methyl 6-(2-methoxyphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate CAS No. 1403233-53-3

Methyl 6-(2-methoxyphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate

Cat. No. B2387758
CAS RN: 1403233-53-3
M. Wt: 300.274
InChI Key: OVXBYOKFYLWEOJ-UHFFFAOYSA-N
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Description

The compound is a derivative of triazolopyrazine, which is a type of heterocyclic compound. Heterocyclic compounds are cyclic compounds that have at least two different elements as members of its ring . Triazolopyrazines have been studied for their potential antiviral, anticancer, antioxidant, and antimicrobial activity .


Molecular Structure Analysis

The compound contains a triazolopyrazine core, which is a fused ring system containing a triazole ring and a pyrazine ring. It also has a methoxyphenyl group and a carboxylate group attached to the triazolopyrazine core .

Mechanism of Action

Target of Action

The primary targets of this compound are human microglia and neuronal cells . The compound has been shown to have promising neuroprotective and anti-inflammatory properties . It interacts with active residues of ATF4 and NF-kB proteins , which play crucial roles in the regulation of gene expression during cellular stress responses and inflammation, respectively .

Mode of Action

The compound exerts its effects by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . These actions suggest that the compound may inhibit ER stress and apoptosis, as well as the NF-kB inflammatory pathway .

Biochemical Pathways

The compound affects several biochemical pathways. It inhibits the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α), both of which are involved in inflammatory responses . It also reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 . This suggests that the compound may inhibit ER stress and apoptosis, which are pathways involved in cell survival and death .

Result of Action

The compound has been shown to have promising neuroprotective and anti-inflammatory properties . It inhibits the production of inflammatory mediators in microglia cells and reduces the expression of markers of ER stress and apoptosis in neuronal cells . These actions suggest that the compound may have potential therapeutic applications in the treatment of neurodegenerative diseases and conditions characterized by inflammation and cell death .

Safety and Hazards

The safety and hazards of a compound depend on its specific properties and uses. Without specific information, it’s difficult to provide accurate details .

Future Directions

Triazolopyrazines and related compounds are an active area of research due to their potential biological activities. Future research might focus on synthesizing new derivatives, studying their biological activities, and optimizing their properties for potential therapeutic applications .

properties

IUPAC Name

methyl 6-(2-methoxyphenyl)-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4/c1-21-10-6-4-3-5-8(10)9-7-18-12(13(19)15-9)11(16-17-18)14(20)22-2/h3-7H,1-2H3,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXBYOKFYLWEOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CN3C(=C(N=N3)C(=O)OC)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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